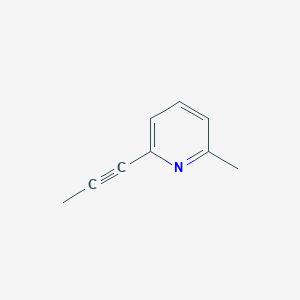

2-Methyl-6-(prop-1-yn-1-yl)pyridine

Description

Properties

IUPAC Name |

2-methyl-6-prop-1-ynylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-5-9-7-4-6-8(2)10-9/h4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBCNSJRKKHZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540013 | |

| Record name | 2-Methyl-6-(prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96206-90-5 | |

| Record name | 2-Methyl-6-(prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(prop-1-yn-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-bromopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for 2-Methyl-6-(prop-1-yn-1-yl)pyridine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(prop-1-yn-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

Substitution: Sodium hydride in anhydrous DMF with alkyl halides at room temperature.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alkenes or alkanes.

Substitution: Alkyl-substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes

The synthesis of 2-Methyl-6-(prop-1-yn-1-yl)pyridine typically involves the reaction of 2-methyl-6-bromopyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an anhydrous solvent like dimethylformamide (DMF) at room temperature.

Industrial Production

For industrial applications, continuous flow reactors are often employed to enhance efficiency and yield. Purification techniques such as column chromatography are utilized to obtain high-purity products.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that 2-Methyl-6-(prop-1-yn-1-yl)pyridine exhibits significant biological activities. It has been investigated for its potential antimicrobial properties and its ability to inhibit cancer cell proliferation. In particular, compounds related to this structure have shown promise in treating various cancers through mechanisms involving protein-protein interactions .

Mechanism of Action

The compound interacts with molecular targets such as enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, studies have shown that related compounds can modulate metabotropic glutamate receptor (mGluR) activity, which is crucial in neurological conditions .

Therapeutic Applications

Neurological Disorders

One notable application is its role as an antagonist for the mGluR5 receptor, which has implications for treating conditions like Parkinson's disease. Research has demonstrated that systemic administration of mGluR5 antagonists can ameliorate symptoms associated with neurodegenerative disorders by modulating glutamatergic activity .

Case Studies

Several studies have explored the effects of mGluR5 antagonists in rodent models:

- Parkinson's Disease Model : In a study involving rats treated with 6-hydroxydopamine (6-OHDA), the administration of mGluR5 antagonists led to significant improvements in akinesia, highlighting their potential as symptomatic treatments for Parkinson's disease .

- Nicotine Self-administration : Another study examined the effects of mGluR5 antagonists on nicotine self-administration in rats, suggesting that these compounds might influence addiction behaviors by altering reward pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(prop-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

- Structure : Features a phenyl-ethynyl group at the 6-position instead of propynyl.

- Molecular Weight : 209.25 g/mol.

- Key Properties: Potent mGluR5 antagonist with IC₅₀ values in the nanomolar range . Reduces traumatic neuronal injury by antagonizing NMDA receptors in vitro and in vivo . Demonstrated efficacy in modulating ethanol consumption and food intake in mice .

- Comparison : The phenyl group in MPEP enhances hydrophobic interactions with receptor pockets, likely improving binding affinity compared to the smaller propynyl group in 2-methyl-6-(prop-1-yn-1-yl)pyridine.

(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB1893)

- Structure : Styryl (ethenyl-phenyl) substituent at the 6-position.

- Molecular Weight : 211.27 g/mol.

- Key Properties :

(E)-2-(2-Methyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)phenyl)pyridine

- Structure : Styryl group with a boronate ester at the 6-position.

- Molecular Weight : 427.3 g/mol (exact value varies).

- Key Properties :

- Comparison : The target compound’s propynyl group lacks functional handles for further derivatization, limiting its use in cross-coupling chemistry.

Physicochemical and Pharmacological Data

Biological Activity

2-Methyl-6-(prop-1-yn-1-yl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structural features contribute to its diverse biological effects, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6-(prop-1-yn-1-yl)pyridine is , with a molecular weight of approximately 173.21 g/mol. The compound features a pyridine ring substituted with a methyl group and a propynyl group, which are critical for its biological activity.

The biological activity of 2-Methyl-6-(prop-1-yn-1-yl)pyridine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access and altering metabolic pathways. This mechanism is similar to that observed in related compounds, which have shown efficacy in various biological assays.

Antimicrobial Activity

Research indicates that 2-Methyl-6-(prop-1-yn-1-yl)pyridine exhibits significant antimicrobial properties against various microbial strains. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for this compound are competitive with established antibiotics, highlighting its therapeutic potential.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

Anticancer Effects

In addition to its antimicrobial properties, 2-Methyl-6-(prop-1-yn-1-yl)pyridine has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) cells, with IC50 values indicating potent activity. The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.126 | Inhibition of proliferation |

| MCF10A | 2.5 | Lesser effect compared to MDA-MB-231 |

Case Studies

- Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that 2-Methyl-6-(prop-1-yn-1-yl)pyridine showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antibacterial action comparable to traditional antibiotics.

- Anticancer Research : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability among breast cancer cell lines while exhibiting minimal toxicity towards non-cancerous cells. This selectivity suggests a favorable therapeutic index for further development .

- Neuropharmacological Effects : Investigations into the neuropharmacological profile of related compounds indicate that they may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodevelopmental disorders such as Fragile X Syndrome .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-6-(prop-1-yn-1-yl)pyridine, and how can its purity be validated?

- Answer : The compound can be synthesized via Sonogashira coupling, a cross-coupling reaction between a halogenated pyridine derivative (e.g., 2-methyl-6-bromopyridine) and propyne. Post-synthesis, purity should be assessed using HPLC (≥95% purity threshold) and structural confirmation via -/-NMR. For crystalline derivatives, X-ray crystallography is recommended to resolve bond angles and stereochemistry . FT-IR and Raman spectroscopy are critical for detecting functional groups (e.g., alkyne C≡C stretch at ~2100 cm) .

Q. How does the substitution pattern at the pyridine ring influence the compound’s physicochemical properties?

- Answer : Substitutions at the 2- and 6-positions (meta to nitrogen) enhance electron-withdrawing effects, increasing the pyridine ring’s electrophilicity. This alters solubility (logP ~2.1 predicted via computational methods) and hydrogen-bonding capacity, which can be quantified using Hansen solubility parameters. Methyl groups at C2 and propargyl at C6 introduce steric hindrance, affecting reactivity in cross-coupling reactions .

Q. What spectroscopic techniques are essential for characterizing this compound’s interactions in biological systems?

- Answer : UV-Vis spectroscopy (λ ~260 nm for pyridine derivatives) and fluorescence quenching assays are used to study DNA/RNA binding. For protein interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (K values). Mass spectrometry (LC-MS/MS) identifies adducts in metabolic stability studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against CYP1B1, and what methodological pitfalls should be avoided?

- Answer : Use ethoxyresorufin-O-deethylase (EROD) assays with recombinant CYP1B1-expressing cells. Measure IC values via dose-response curves (0.01–10 µM range). Key controls:

- Include α-naphthoflavone (positive control, IC ~0.083 µM) .

- Account for nonspecific binding using bovine serum albumin (BSA) in buffer.

- Avoid overinterpreting IC without assessing mechanism (competitive vs. noncompetitive) via Lineweaver-Burk plots.

- Validate metabolic stability in microsomal assays (e.g., rat liver microsomes, t >30 min preferred) .

Q. What computational strategies are effective in predicting the compound’s corrosion inhibition efficiency on mild steel?

- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict adsorption on Fe surfaces. Key parameters:

- High HOMO energy (-5.2 eV) indicates electron donation to metal d-orbitals.

- Adsorption energy (ΔG) < -30 kJ/mol suggests spontaneous chemisorption.

- Molecular dynamics (MD) simulations model monolayer formation in acidic media (e.g., 0.5 M HSO) .

Q. How can the compound’s interaction with DNA under acidic conditions be leveraged for biotechnological applications?

- Answer : Pyridine derivatives stabilize DNA duplexes at pH <5 via cation-π interactions between protonated pyridine (pK ~5.2) and DNA phosphate backbone. Methods:

- Circular dichroism (CD) monitors B-to-A DNA transitions.

- Thermal denaturation assays (T) show increased stability (ΔT ~8°C at 10 mM pyridine).

- Applications: Gene delivery vectors targeting acidic tumor microenvironments or viral entry pathways .

Methodological Challenges and Contradictions

Q. How do discrepancies in reported IC values for CYP1B1 inhibition arise, and how can they be resolved?

- Answer : Variability stems from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies:

- Standardize using human recombinant CYP1B1 (Supersomes™) and 5 µM ethoxyresorufin.

- Normalize activity to protein content (Bradford assay) .

- Contradiction: C2-substituted pyridines in steroids show higher potency (IC ~0.011 µM) vs. nonsteroidal derivatives. This highlights the role of hydrophobic interactions in the enzyme’s active site .

Q. Why do some pyridine derivatives exhibit dual functionality (e.g., enzyme inhibition and corrosion inhibition)?

- Answer : The pyridine ring’s nitrogen acts as a Lewis base, enabling both enzymatic active-site coordination (e.g., CYP1B1 heme iron) and metal surface adsorption. Substituents dictate specificity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.